4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
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Description
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
The exact mass of the compound 4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds often focuses on their synthesis and potential as pharmacological agents. For instance, compounds with structural features similar to "4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide" have been synthesized for their potential anti-inflammatory and analgesic activities. The synthesis pathways involve reactions of various precursor compounds to yield novel heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020). These pathways are crucial for developing new drugs with improved efficacy and safety profiles.
Pharmacological Applications
Compounds structurally related to "4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide" have shown promise in various pharmacological applications. For example, certain benzamide derivatives acting as serotonin 4 receptor agonists have been synthesized and evaluated for their potential to enhance gastrointestinal motility (Sonda et al., 2003). Additionally, novel triazole derivatives have been investigated for their antimicrobial activities, indicating the broad spectrum of potential therapeutic applications for compounds within this chemical class (Bektaş et al., 2007).
Molecular Interaction and Mechanism of Action Studies
Understanding the molecular interactions and mechanisms of action of chemical compounds is crucial for their development into effective therapeutic agents. For instance, the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" has been studied for its interaction with the CB1 cannabinoid receptor, highlighting the importance of structure-activity relationships in drug design (Shim et al., 2002).
Properties
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-14-4-2-3-12(9-14)18-17(23)19-7-5-13(6-8-19)20-15(21)10-25-11-16(20)22/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUSZVNCRGPYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.